1H-pyrrolo[2,3-c]pyridine-3,4-diamine
CAS No.:
Cat. No.: VC15783310
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine -](/images/structure/VC15783310.png)
Specification
Molecular Formula | C7H8N4 |
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Molecular Weight | 148.17 g/mol |
IUPAC Name | 1H-pyrrolo[2,3-c]pyridine-3,4-diamine |
Standard InChI | InChI=1S/C7H8N4/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H,8-9H2 |
Standard InChI Key | HRVOVNAEILCDJT-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C2=C(N1)C=NC=C2N)N |
Introduction
Chemical Identity and Structural Characteristics
1H-Pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) is a nitrogen-rich heterocycle featuring a pyrrole ring fused to a pyridine moiety at the [2,3-c] position, with amine substituents at the 3- and 4-positions . A common point of confusion arises from its nomenclature and CAS registry numbers:
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1H-Pyrrolo[2,3-c]pyridin-4-amine (CAS: 1190320-10-5) refers to the monoamine derivative .
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1H-Pyrrolo[2,3-c]pyridine-3,4-diamine (CAS: 1190309-93-3) designates the diamine variant .
Table 1: Comparative Chemical Data for Pyrrolo[2,3-c]pyridine Derivatives
The diamine’s planar structure enables π-π stacking interactions, while its amine groups facilitate hydrogen bonding—critical for binding biological targets .
Synthetic Methodologies and Reaction Pathways
While direct synthetic routes for 1H-pyrrolo[2,3-c]pyridine-3,4-diamine are sparsely documented, analogous protocols for related pyrrolopyridines provide actionable insights:
Key Intermediate Formation
The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (a structural isomer) involves:
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Oxidation and Nitration: 2-Bromo-5-methylpyridine undergoes oxidation with m-chloroperbenzoic acid, followed by nitration using fuming HNO₃/H₂SO₄ to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide .
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Cyclization: Treatment with N,N-dimethylformamide dimethyl acetal induces cyclization to form the pyrrolopyridine core .
Functionalization Strategies
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Amination: Nitro groups in intermediates like 4-nitropyrrolopyridine can be reduced to amines using Fe/AcOH or catalytic hydrogenation . For the 3,4-diamine derivative, sequential nitration and reduction steps at both positions would be required.
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Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids enable diversification at the 6-position, as demonstrated in antitumor pyrrolo[3,2-c]pyridines .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The diamine’s LogP value (estimated at 0.5–1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Comparative studies on pyrrolo[3,4-c]pyridine ureas show that amine substitution enhances solubility relative to amide analogs—a trend likely applicable here .
Metabolic Stability
Compound Class | Target | IC₅₀/EC₅₀ | Reference |
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Pyrrolo[3,2-c]pyridines | Tubulin polymerization | 3–5 μM | |
Pyrrolo[3,4-c]pyridines | NAMPT | 10–36 nM |
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective amination methods to avoid mixtures of mono- and diamine products.
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Target Identification: High-throughput screening to identify the diamine’s primary biological targets beyond inferred mechanisms.
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Prodrug Strategies: Masking amine groups as carbamates or amides to improve oral bioavailability, as successfully implemented in NAMPT inhibitors .
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